

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-aminoisobutyrate hydrochloride

Cat. No.: B555793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride, also known as methyl α -aminoisobutyrate hydrochloride, is a non-proteinogenic amino acid ester derivative. It serves as a valuable biochemical reagent in life science research, particularly in studies related to amino acid transport systems.^{[1][2]} Its structural rigidity, owing to the gem-dimethyl group, makes its parent amino acid, 2-aminoisobutyric acid (Aib), a strong helix inducer in peptides.^[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and applications of **Methyl 2-aminoisobutyrate hydrochloride**.

Chemical and Physical Properties

Methyl 2-aminoisobutyrate hydrochloride is a white to off-white crystalline solid.^{[2][4]} It is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid.

Quantitative Data Summary

The core physical and chemical properties of **Methyl 2-aminoisobutyrate hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	15028-41-8	[1][2][5][6]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[4][5][6]
Molecular Weight	153.61 g/mol	[2][4][5][6][7]
Appearance	White to off-white crystalline solid/powder	[2][4]
Melting Point	~185°C (with decomposition)	[1][2][8]
Purity	≥95% to ≥99% (commercially available)	[1][5]
Solubility	Slightly soluble in water.[1][2] [8] Soluble in DMSO (100 mg/mL with ultrasonic treatment).[4][9] Sparingly soluble in methanol.[2]	[1][2][4][8][9]
InChI Key	NVWZNEDLYYLQJC-UHFFFAOYSA-N	[1][2][5]

Experimental Protocols

This section details methodologies for the synthesis, preparation of experimental solutions, and analysis of **Methyl 2-aminoisobutyrate hydrochloride**.

Synthesis Protocols

Several methods are reported for the synthesis of **Methyl 2-aminoisobutyrate hydrochloride**.

This is a common and high-yielding method for the esterification of the parent amino acid.

Procedure:

- Suspend 2-amino-2-methylpropionic acid (10 g, 96.9 mmol) in methanol (330 ml) in a reaction vessel.[2]

- Cool the mixture in an ice bath.[2]
- Slowly add thionyl chloride (17.68 ml, 242.25 mmol) dropwise to the cooled suspension.[2]
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]
- Remove the solvent by vacuum distillation.[2]
- Dry the resulting residue in an oven at 60°C to yield methyl 2-amino-2-methylpropionate hydrochloride as a white solid (yields of up to 98% have been reported).[2]

This method provides a convenient room temperature synthesis.

Procedure:

- Place the amino acid (0.1 mol) in a round-bottom flask.[10]
- Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) and stir the mixture.[10]
- Add methanol (100 mL) to the mixture and continue stirring at room temperature.[10]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]
- Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product.[10]

Preparation of Solutions for In Vitro and In Vivo Experiments

For reliable experimental results, it is crucial to prepare clear and stable solutions. Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or -20°C for 1 month.[4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]

Procedure:

- Prepare a stock solution of **Methyl 2-aminoisobutyrate hydrochloride** in DMSO (e.g., 50 mg/mL).
- For a 1 mL working solution, take 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.[4]
- Add 50 μ L of Tween-80 and mix again.[4]
- Add 450 μ L of saline to bring the final volume to 1 mL and mix until a clear solution is obtained. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

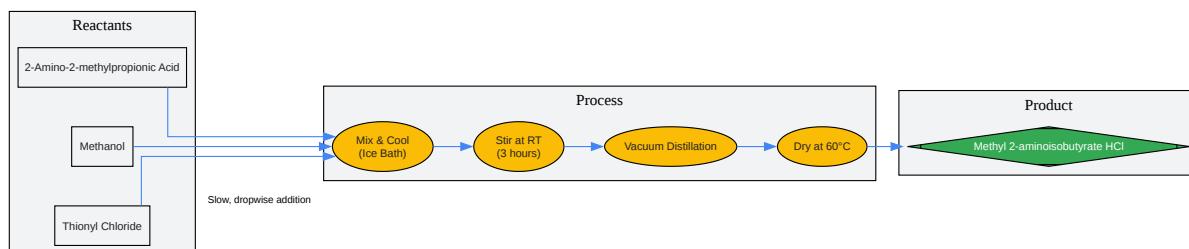
Procedure:

- Prepare a stock solution in DMSO as described above.
- For a 1 mL working solution, take 100 μ L of the DMSO stock solution.
- Add 900 μ L of corn oil and mix thoroughly until a clear solution is achieved.[4]

Analytical Methods

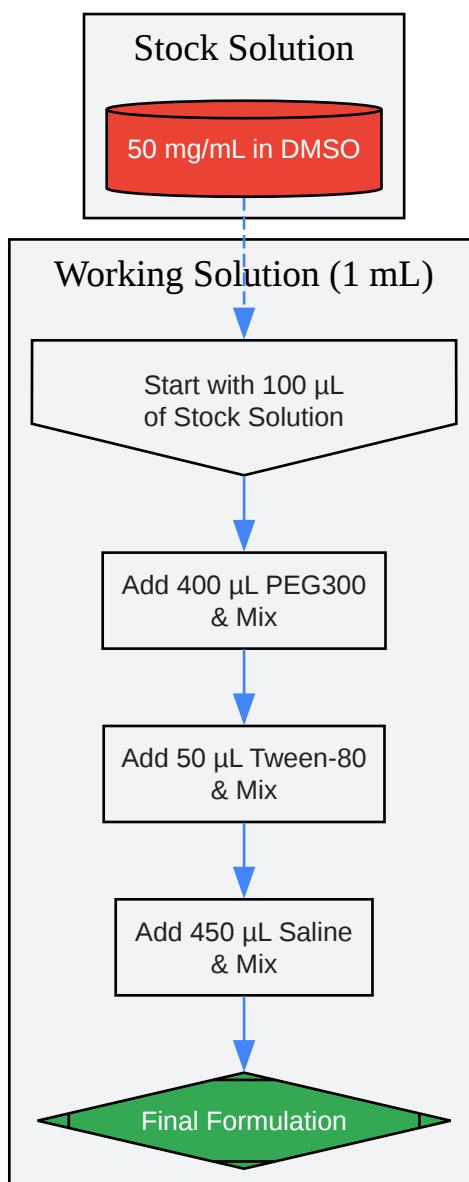
Standard analytical techniques are used to confirm the identity and purity of **Methyl 2-aminoisobutyrate hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the chemical structure. The expected signals for the product are consistent with its structure.[2] For example, in DMSO-d6, characteristic peaks would be observed for the amine protons, the methyl ester protons, and the gem-dimethyl protons.[2]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[11] A reversed-phase column with a suitable mobile phase gradient can be used for separation and quantification.[11]

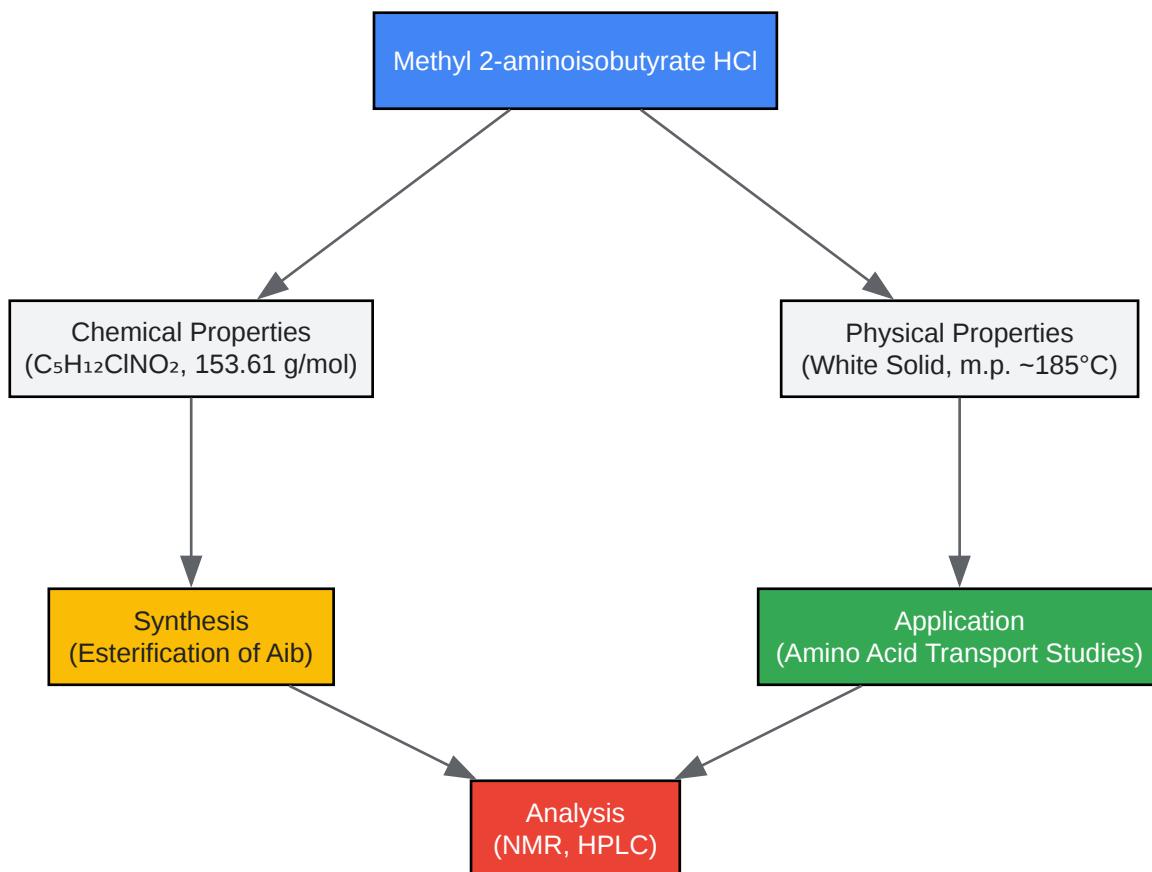

Biological Activity and Applications

The primary application of **Methyl 2-aminoisobutyrate hydrochloride** in research is as a specific substrate for amino acid transport systems.[1][2] This allows for the study and characterization of these transport mechanisms in various biological systems.

While **Methyl 2-aminoisobutyrate hydrochloride** itself is not directly implicated in specific signaling pathways in the available literature, its parent compound, 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid known to be a potent helix inducer in peptides.[3] This property is attributed to the steric constraints imposed by the gem-dimethyl group. Oligomers of Aib are known to form stable 3_{10} -helices.[3]


Mandatory Visualizations

Diagrams


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 2-aminoisobutyrate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Preparation of a saline-based formulation for in vivo studies.

[Click to download full resolution via product page](#)

Caption: Logical relationships of properties and applications.

Safety and Handling

Methyl 2-aminoisobutyrate hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[2][6] The compound is hygroscopic and should be protected from moisture.
- In case of exposure:

- Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
- Skin: Wash off immediately with plenty of water.
- Inhalation: Move to fresh air.
- Ingestion: Do NOT induce vomiting. Seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 2-aminoisobutyrate hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 2-aminoisobutyrate hydrochloride | C5H12CINO2 | CID 13258034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC-NMR. Applications [imserc.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555793#methyl-2-aminoisobutyrate-hydrochloride-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com